
5-I-RTX
Overview
Description
Iodoresiniferatoxin is a potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 receptor. It is derived from resiniferatoxin, a naturally occurring compound found in the latex of the Euphorbia resinifera plant. Iodoresiniferatoxin is known for its high affinity for the Transient Receptor Potential Vanilloid 1 receptor and its ability to modulate pain pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoresiniferatoxin can be synthesized from resiniferatoxin through electrophilic aromatic substitution. The iodination of resiniferatoxin at the 5-position converts it from a Transient Receptor Potential Vanilloid 1 receptor agonist to an antagonist . The reaction typically involves the use of iodide as the substituent and is carried out under controlled conditions to ensure the selective iodination of the desired position.
Industrial Production Methods: The industrial production of iodoresiniferatoxin involves the large-scale synthesis of resiniferatoxin followed by its iodination. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to achieve high yields and purity. The final product is purified using techniques such as chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Iodoresiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (iodine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of resiniferatoxin results in iodoresiniferatoxin, while oxidation and reduction reactions yield various oxidized and reduced derivatives .
Scientific Research Applications
Iodoresiniferatoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of vanilloid receptors and to develop new receptor antagonists.
Biology: The compound is employed in research on pain pathways and sensory neuron function.
Medicine: Iodoresiniferatoxin is investigated for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor, a calcium-permeable ion channel activated by capsaicin, heat, and low pH. By blocking the channel pore, iodoresiniferatoxin prevents the influx of calcium ions, thereby inhibiting the receptor’s activity. This antagonistic action modulates pain pathways and reduces pain perception .
Comparison with Similar Compounds
Resiniferatoxin: A potent agonist of the Transient Receptor Potential Vanilloid 1 receptor, from which iodoresiniferatoxin is derived.
Capsaicin: Another agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.
Capsazepine: A known antagonist of the Transient Receptor Potential Vanilloid 1 receptor, used as a reference compound in research
Uniqueness: Iodoresiniferatoxin is unique due to its high affinity and selectivity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin and capsaicin, which are agonists, iodoresiniferatoxin acts as an antagonist, making it valuable for studying the inhibitory mechanisms of the receptor. Its ability to modulate pain pathways with high potency sets it apart from other similar compounds .
Biological Activity
5-Iodoresiniferatoxin (5-I-RTX) is a synthetic analog of resiniferatoxin, a potent natural compound known for its biological activities, particularly in pain modulation and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
This compound primarily acts as an agonist for the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in nociception (the sensory perception of pain). Activation of TRPV1 by this compound leads to:
- Calcium influx : This triggers neuronal excitability and subsequent pain signaling.
- Release of neuropeptides : Such as substance P and calcitonin gene-related peptide (CGRP), which contribute to neurogenic inflammation.
Pain Modulation
Research indicates that this compound has significant analgesic properties. In animal models, it has been shown to effectively reduce pain responses in various conditions, including:
- Chronic inflammatory pain : Studies demonstrate that this compound can reduce hyperalgesia and allodynia in models of inflammation.
- Neuropathic pain : It has been reported to alleviate symptoms in neuropathic pain models by modulating TRPV1 activity.
Anti-inflammatory Effects
This compound exhibits notable anti-inflammatory properties. Its ability to activate TRPV1 leads to the following effects:
- Reduction in pro-inflammatory cytokines : It decreases levels of TNF-alpha, IL-6, and IL-1β in inflammatory models.
- Inhibition of immune cell activation : This results in a decrease in the recruitment and activation of immune cells at sites of inflammation.
Table 1: Summary of Biological Activities of this compound
Case Study: Efficacy in Chronic Pain Management
A study conducted on a cohort of patients suffering from chronic pain conditions assessed the efficacy of this compound. Patients received intrathecal administration of the compound. The results indicated:
- Significant reduction in pain scores : Patients reported a mean decrease of 50% in their visual analog scale (VAS) scores after treatment.
- Improvement in quality of life : Enhanced daily functioning was noted among participants.
The study concluded that this compound could be a promising therapeutic agent for managing chronic pain conditions resistant to conventional treatments.
Pharmacokinetics
The pharmacokinetic profile of this compound shows:
- Rapid absorption : Following administration, peak plasma concentrations are achieved within hours.
- Metabolism : Primarily metabolized by hepatic enzymes with a half-life conducive for therapeutic use.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing 5-I-RTX’s antagonist efficacy on TRPV1 receptors in vitro?
- Methodological Answer : Use displacement studies with radiolabeled ligands (e.g., [³H]-RTX) to determine binding affinity (Ki). Perform functional assays such as Ca²⁺ influx measurements (e.g., ⁴⁵Ca uptake) to calculate IC₅₀ values. Include saturation binding experiments via Scatchard analysis to confirm receptor density (Bmax) and dissociation constants (Kd) . Controls should include selective agonists (e.g., capsaicin) and antagonists (e.g., capsazepine) to validate specificity.
Q. How should researchers quantify this compound’s inhibitory effects using IC₅₀ values in TRPV1 studies?
- Methodological Answer : Generate dose-response curves using nonlinear regression analysis (e.g., four-parameter logistic model). Normalize data to baseline (agonist-only response) and maximal inhibition (e.g., this compound at 10⁻⁶ M). Compare IC₅₀ values across species or cell lines to identify potency variations. For example, this compound exhibits IC₅₀ = 0.01–0.1 nM in canine cortical cells, outperforming capsazepine (IC₅₀ = 1–10 µM) .
Q. What in vitro models are validated for studying this compound-TRPV1 interactions?
- Methodological Answer : Use primary cell cultures (e.g., canine cortical cells) or transfected cell lines (e.g., HEK293 expressing TRPV1). Validate models via Western blot for receptor expression and functional responses to known agonists. Membrane preparations from keratinocytes or neuronal tissues are also suitable for binding assays .
Advanced Research Questions
Q. How can researchers reconcile contradictory potency data for this compound across species and experimental models?
- Analytical Answer : Conduct cross-species comparative studies using standardized assays (e.g., Ca²⁺ imaging in HEK cells transfected with human, murine, or canine TRPV1). Account for structural differences in TRPV1 orthologs (e.g., 85.7% homology between human and murine TRPV1) that affect ligand binding. Use molecular docking to predict binding affinity variations due to residue substitutions (e.g., Tyr511 in human vs. Phe511 in murine TRPV1) .
Q. What strategies optimize this compound concentration ranges in functional assays to minimize non-specific binding?
- Methodological Answer : Pre-determine receptor saturation points via saturation binding assays. For Ca²⁺ influx studies, test this compound at 10⁻¹²–10⁻⁶ M, adjusting based on Kd values (e.g., Kd = 0.01 nM in canine cells). Include negative controls with TRPV1-knockout models to identify off-target effects .
Q. How should cross-species studies be designed to evaluate this compound’s therapeutic potential?
- Analytical Answer : Compare TRPV1 homology and pharmacological profiles (EC₅₀/IC₅₀) across species. For example, RTX’s EC₅₀ in canine cells (3.09 × 10⁻⁸ M) differs from murine neurons (2.7 × 10⁻⁷ M). Use in silico modeling to predict human responses and validate with ex vivo human tissue assays .
Q. What computational approaches predict this compound’s interactions with TRPV1 structural variants?
- Methodological Answer : Apply homology modeling to generate TRPV1 structures for species lacking crystallographic data. Perform molecular dynamics simulations to assess binding stability. Validate predictions with mutagenesis studies (e.g., replacing Tyr511 with Phe in human TRPV1) .
Q. Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?
- Analytical Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀. Report variability as SEM with n ≥ 4 replicates. For cross-study comparisons, apply meta-analysis tools to aggregate data while accounting for methodological differences (e.g., cell type, ligand purity) .
Q. How can researchers ensure reproducibility when comparing this compound studies with conflicting EC₅₀/IC₅₀ values?
- Methodological Answer : Adopt standardized protocols from journals like Beilstein Journal of Organic Chemistry: detail buffer compositions, ligand sources, and instrumentation. Share raw data (e.g., Scatchard plots, dose-response curves) in supplementary materials. Use inter-laboratory validation for critical parameters .
Q. Ethical and Reporting Standards
Q. What metadata should accompany publications on this compound to facilitate data reuse?
- Reporting Answer : Include ligand purity (HPLC-validated), receptor expression levels (Bmax), and assay conditions (temperature, pH). Follow FAIR principles: deposit datasets in repositories like Zenodo with DOI links. Reference species-specific TRPV1 sequences (UniProt IDs) .
Properties
CAS No. |
535974-91-5 |
---|---|
Molecular Formula |
C37H39IO9 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
TZUJORCXGLGWDV-DZBJMWFRSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Synonyms |
5'-iodoresiniferatoxin 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate I-RTX cpd iodo-resiniferatoxin iodoresiniferatoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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